molecular formula C12H20O2 B157945 gamma-Terpinyl acetate CAS No. 10235-63-9

gamma-Terpinyl acetate

Cat. No.: B157945
CAS No.: 10235-63-9
M. Wt: 196.29 g/mol
InChI Key: ZKKBZSOYCMSYRW-UHFFFAOYSA-N
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Description

Gamma-Terpinyl acetate: is a naturally occurring monoterpene ester found in various essential oils, including those of cypress, cardamom, and pine. It is known for its pleasant, sweet, and fruity aroma, making it a popular ingredient in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Terpinyl acetate can be synthesized through the esterification of gamma-terpineol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of gamma-terpineol derived from natural sources. The process involves the use of acetic anhydride or acetyl chloride as acetylating agents, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Gamma-Terpinyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to gamma-terpineol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Gamma-terpinyl ketone or gamma-terpinyl aldehyde.

    Reduction: Gamma-terpineol.

    Substitution: Various substituted terpinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Gamma-Terpinyl acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of other terpenoid compounds.

    Biology: It is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism of action of gamma-terpinyl acetate involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by disrupting the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death. Additionally, it may inhibit specific enzymes involved in inflammatory and oxidative pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • Alpha-Terpinyl acetate
  • Beta-Terpinyl acetate
  • Delta-Terpinyl acetate

Comparison: Gamma-Terpinyl acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers. While all terpinyl acetates share similar chemical reactivity, this compound is particularly valued for its sweet and fruity aroma, making it a preferred choice in the fragrance industry.

Properties

IUPAC Name

(1-methyl-4-propan-2-ylidenecyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBZSOYCMSYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC(CC1)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051515
Record name 1-Methyl-4-(1-methylethylidene)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10235-63-9
Record name gamma-Terpinyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010235639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-methyl-4-(1-methylethylidene)-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-4-(1-methylethylidene)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(1-methylethylidene)cyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-TERPINYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5WSA0D5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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